molecular formula C21H25FN2O3S B14954372 N-(2-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-3-carboxamide

N-(2-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-3-carboxamide

Cat. No.: B14954372
M. Wt: 404.5 g/mol
InChI Key: DJPNOKRGKPGOKJ-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a fluorophenyl group, a trimethylbenzenesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Trimethylbenzenesulfonyl Group: The trimethylbenzenesulfonyl group can be attached through a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)piperidine-3-carboxamide: Lacks the trimethylbenzenesulfonyl group.

    1-(2,4,6-Trimethylbenzenesulfonyl)piperidine-3-carboxamide: Lacks the fluorophenyl group.

    N-(2-Chlorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-3-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

N-(2-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-3-carboxamide is unique due to the combination of its fluorophenyl and trimethylbenzenesulfonyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H25FN2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25FN2O3S/c1-14-11-15(2)20(16(3)12-14)28(26,27)24-10-6-7-17(13-24)21(25)23-19-9-5-4-8-18(19)22/h4-5,8-9,11-12,17H,6-7,10,13H2,1-3H3,(H,23,25)

InChI Key

DJPNOKRGKPGOKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

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